molecular formula C8H7BrFNO B1271549 4'-Bromo-3'-fluoroacetanilide CAS No. 351-30-4

4'-Bromo-3'-fluoroacetanilide

Cat. No. B1271549
CAS RN: 351-30-4
M. Wt: 232.05 g/mol
InChI Key: GAQUWJRFYLETKX-UHFFFAOYSA-N
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Description

4’-Bromo-3’-fluoroacetanilide is a chemical compound with the molecular formula C8H7BrFNO . It is a substituted acetanilide .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-3’-fluoroacetanilide consists of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to an acetamide group . The InChI code for the compound is InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

4’-Bromo-3’-fluoroacetanilide has a molecular weight of 232.05 g/mol . It has a melting point range of 149°C to 152°C . The compound has a XLogP3 value of 2, indicating its lipophilicity .

Scientific Research Applications

Quantum Mechanical Computation and Molecular Docking Analysis

A study by Arulaabaranam et al. (2020) explored the structural parameters and vibrational frequencies of a compound similar to 4'-Bromo-3'-fluoroacetanilide using density functional theory. They investigated the molecule's reactivity, stability, and charge transfer, providing insights into its potential use in quantum computing and molecular docking analyses. This research highlights the utility of such compounds in theoretical and computational chemistry (Arulaabaranam et al., 2020).

Synthesis of Key Pharmaceutical Intermediates

Research by Kumar et al. (2016) focused on the preparation of a compound structurally similar to 4'-Bromo-3'-fluoroacetanilide, which is used as an intermediate in synthesizing Nadifloxacin. This study underscores the significance of such halogenated acetanilides in pharmaceutical manufacturing, particularly in creating intermediates for more complex drug compounds (Kumar et al., 2016).

Enzymatic Interactions and Biological Studies

Ando and Gerig (1982) investigated the interaction of a structurally similar compound with alpha-chymotrypsin, revealing its potential as a tool in studying enzyme mechanisms and interactions. This research provides valuable insights into the biological activities and interactions of halogenated acetanilides with enzymes, highlighting their potential use in biochemistry and pharmacology (Ando & Gerig, 1982).

Investigation of Toxicological Effects

A study by Nakamura and Ueda (1965) examined the effects of fluoroacetanilide compounds on mammals and insects, offering insights into the toxicological aspects of these compounds. This research contributes to understanding the safety profile and potential risks associated with the use of halogenated acetanilides in various applications (Nakamura & Ueda, 1965).

Environmental and Chemical Reactions

Sorci and Macalady (1993) established quantitative structure-activity relationships for the hydrolysis of various acetanilides, including 4-bromoacetanilide. This study is pertinent to environmental chemistry, providing insights into how these compounds react and degrade in different environments, which is crucial for assessing their environmental impact (Sorci & Macalady, 1993).

Safety And Hazards

4’-Bromo-3’-fluoroacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-(4-bromo-3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQUWJRFYLETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378366
Record name 4'-Bromo-3'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-fluoroacetanilide

CAS RN

351-30-4
Record name N-(4-Bromo-3-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-3'-fluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Gumus - 2018 - digitalcommons.wku.edu
Bromoarenes are important aromatic building blocks that are commonly used to synthesize various functional compounds in pharmaceutical, agrochemical and related industries. 1, 2 …
Number of citations: 0 digitalcommons.wku.edu
R Antonsson - 2008 - diva-portal.org
The scope and limitations of nucleophilic substitutions of aryl halides have been studied using ethyl 3-mercaptopropionate as nucleophile and microwave heating. A diversity of …
Number of citations: 0 www.diva-portal.org
NN Quang, BK Diêp, NP Buu‐Hoi - Recueil des Travaux …, 1964 - Wiley Online Library
… Aiguilles incolores, F 114" (Scott indique F 114"); le 4-bromo-3-fluoroacetanilide isomtre fond B 152O.4 L'hydrolyse du compos6 (111) par I'acide chlorhydrique donne, aprb basification, …
Number of citations: 8 onlinelibrary.wiley.com

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